1-(4,5-dihydro-1H-imidazol-2-yl)ethanol
Overview
Description
1-(4,5-dihydro-1H-imidazol-2-yl)ethanol is a chemical compound that features an imidazole ring fused with an ethanol group. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of the ethanol group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of imidazole-2-carboxylic acid.
Reduction: Formation of 4,5-dihydroimidazole derivatives.
Substitution: Formation of imidazole derivatives with various substituents.
Scientific Research Applications
1-(4,5-dihydro-1H-imidazol-2-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, modulating their activity. The ethanol group enhances the compound’s solubility and facilitates its transport across biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and antimicrobial activity .
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Similar structure but with a different position of the ethanol group.
4,5-Dihydro-1H-imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness: 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol is unique due to its specific combination of the imidazole ring and ethanol group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4(8)5-6-2-3-7-5/h4,8H,2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFCVQIGWWNYEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605507 | |
Record name | 1-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91144-41-1 | |
Record name | 1-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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